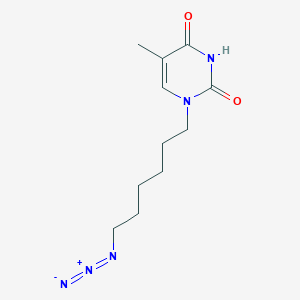
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C11H17N5O2 It is characterized by the presence of an azido group attached to a hexyl chain, which is further connected to a pyrimidine ring
Preparation Methods
The synthesis of 1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with 6-azidohexylamine. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature for about 20 minutes
Chemical Reactions Analysis
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(6-Azidohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione include other azido-substituted pyrimidines and hexyl derivatives. These compounds share similar reactivity due to the presence of the azido group but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific structure, which combines the properties of both the azido group and the pyrimidine ring.
Properties
CAS No. |
823226-71-7 |
|---|---|
Molecular Formula |
C11H17N5O2 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-(6-azidohexyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N5O2/c1-9-8-16(11(18)14-10(9)17)7-5-3-2-4-6-13-15-12/h8H,2-7H2,1H3,(H,14,17,18) |
InChI Key |
RNPATFAQWWOVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


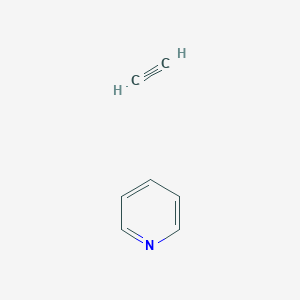
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
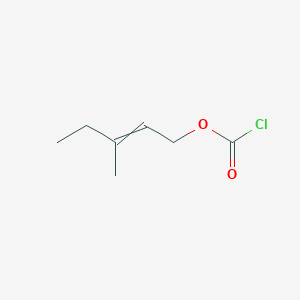
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)

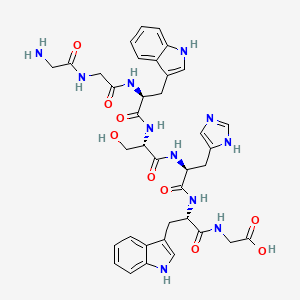

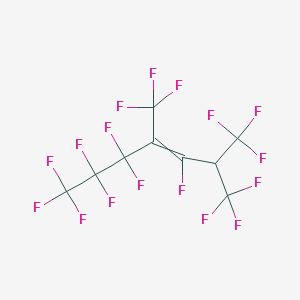
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
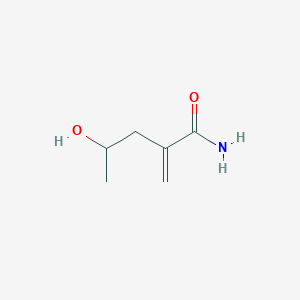

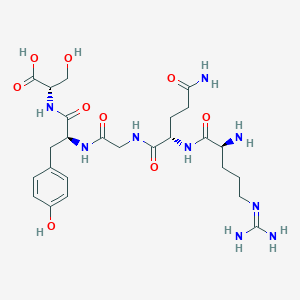
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
